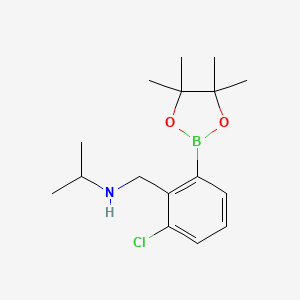
3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester is a type of boronate ester. Boronate esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C16H25BClNO2 . The structure of this compound and similar boronic esters is characterized by a boron atom bonded to two oxygen atoms, forming a planar oxygen-boron-oxygen motif .Chemical Reactions Analysis
Boronic esters like this compound are valuable building blocks in organic synthesis. They are used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters like this compound are influenced by their structure. The planarity of the oxygen-boron-oxygen motif in these compounds plays an important role in minimizing steric interactions .科学的研究の応用
Solubility in Organic Solvents
Phenylboronic acid pinacol esters, including 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester, have been studied for their solubility in various organic solvents. These compounds demonstrate varying solubilities depending on the solvent, with significant solubility observed in ether and ketones. This property is essential for their use in organic synthesis and drug formulation processes (Leszczyński, Hofman, & Sporzyński, 2020).
Hydrolysis at Physiological pH
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is a critical factor in their potential pharmacological applications. The rate of hydrolysis is influenced by the substituents in the aromatic ring, which is an important consideration for the design of new drugs and drug delivery devices (Achilli et al., 2013).
Phosphorescence Properties
Arylboronic esters, including the phenylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This unexpected property suggests potential applications in the development of new materials for organic phosphorescent devices (Shoji et al., 2017).
Polymer Synthesis
Phenylboronic acid pinacol esters are utilized in the synthesis of polymers, such as H2O2-cleavable poly(ester-amide)s. These polymers have potential applications in controlled drug delivery systems, responding to specific stimuli like hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).
Protective Syntheses
These esters are used in the solid-state protection of various compounds, including diamines and polyols. The ability to perform these reactions without catalysts or auxiliaries and with minimal waste production is significant for green chemistry and industrial applications (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Sensory Applications
Phenylboronic acid pinacol esters are also explored in the development of sensitive fluorescent sensors for detecting trace amounts of water. This application is particularly relevant in environmental monitoring and quality control in various industries (Miho et al., 2021).
Diabetes Therapy
In medical research, these esters are being studied for use in glucose-sensitive transcutaneous delivery of insulin in diabetic rats. This application leverages the sensitivity of these compounds to glucose and hydrogen peroxide, demonstrating their potential in advanced medical therapies (Tong et al., 2018).
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to be marginally stable in water . This could potentially impact their bioavailability.
Result of Action
In the context of the suzuki–miyaura reaction, the result would be the formation of a new carbon-carbon bond .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
特性
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFFGWXJFOBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
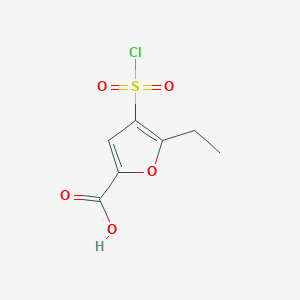
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
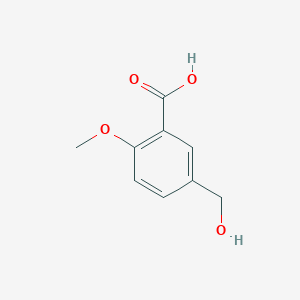
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
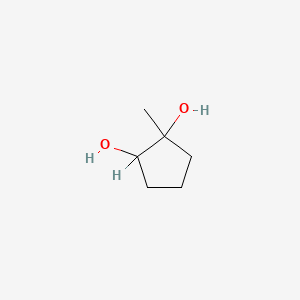

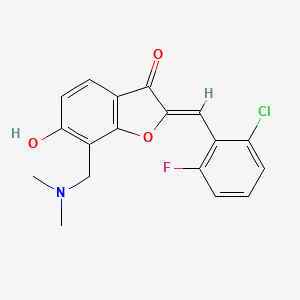
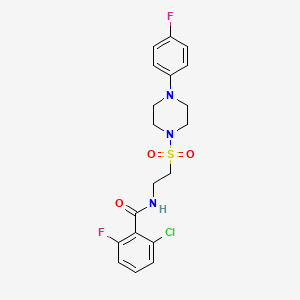
![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)